3-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
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Description
The compound “3-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one” is a complex organic molecule. It is a derivative of coumarin, a fragrant organic compound found in many plants . The compound has a chromen-4-yl group, which is a common feature in many bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of substituted-N-(5-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-1,3,4-thiadiazol-2-yl)-benzamide derivatives using TBTU as a coupling agent . The reaction conditions were mild and the yields were up to 95% .Scientific Research Applications
Synthesis and Characterization
Research in the area of chemistry has led to the development of novel compounds through complex synthetic routes. For instance, studies have reported the synthesis of unique polyheterocyclic systems via multicomponent reactions involving various starting materials such as l-proline, alkyl propiolates, and isatins. These reactions have yielded compounds with eight- or nine-membered polyheterocyclic systems, showcasing the versatility of organic synthesis in creating complex molecular architectures with potential therapeutic applications (Jun‐Jie Cao et al., 2018).
Mechanistic Insights and Computational Studies
The field also delves into understanding the mechanisms underlying the formation of such compounds. For example, the base-promoted cascade transformation of pyrimidinone derivatives into novel tricyclic bis-diazepinones highlights the complexity of chemical reactions and the formation of unexpected structures under specific conditions (A. Shutalev et al., 2008). Furthermore, computational studies have been utilized to predict the electronic and photovoltaic properties of chromen-2-one-based organic dyes, indicating the potential of these compounds in applications such as dye-sensitized solar cells (Elshafie A.M. Gad et al., 2020).
Potential Pharmacological Activities
Several studies have focused on the potential pharmacological activities of compounds with similar structural features. For example, research on coumarinyl Schiff base derivatives has revealed antimicrobial properties, suggesting their utility in developing new antimicrobial agents (A. Mishra et al., 2014). Additionally, the exploration of indolyl-4H-chromene-3-carboxamides has demonstrated their antioxidant and antibacterial potentials, further indicating the broad applicability of these compounds in medicinal chemistry (Chitreddy V. Subbareddy et al., 2017).
Properties
IUPAC Name |
11-[(7-methyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-14-5-6-18-16(9-22(26)27-20(18)7-14)12-23-10-15-8-17(13-23)19-3-2-4-21(25)24(19)11-15/h2-7,9,15,17H,8,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYQOQIMQXWQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CC4CC(C3)C5=CC=CC(=O)N5C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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